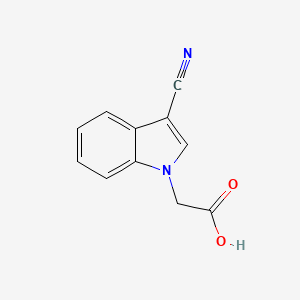

(3-Cyano-indol-1-yl)-acetic acid

Description

Historical Development in Indole Chemistry

The study of indole derivatives dates to the late 19th century, with Adolf von Baeyer’s pioneering work on indigo synthesis laying the groundwork for modern heterocyclic chemistry. Indoleacetic acids emerged as a focal point in the mid-20th century due to their role as plant growth hormones. The synthesis of substituted indoleacetic acids, including this compound, gained momentum following the 1953 patent (US2701251A), which detailed a novel process for producing indole-3-acetic acids from glutamic acid. This method involved sequential reactions starting with glutamic acid oxidation to succinaldehydic acid, followed by phenylhydrazone formation and cyclization. The patent also highlighted the enhanced phytological activity of halogen- and cyano-substituted derivatives, spurring interest in functionalized indole compounds.

Early synthetic routes relied heavily on multi-step organic transformations, often requiring harsh conditions and yielding mixed products. For instance, the glutamic acid pathway described in US2701251A produced α-ketoglutaric acid as a byproduct, necessitating careful separation. Despite these challenges, such methods established indoleacetic acids as versatile scaffolds for chemical modification. The introduction of cyano groups, as in this compound, marked a strategic shift toward enhancing electronic and steric properties for targeted applications.

Research Significance in Heterocyclic Chemistry

Indole derivatives occupy a central role in heterocyclic chemistry due to their prevalence in natural products, pharmaceuticals, and agrochemicals. The cyano substitution in this compound introduces a strong electron-withdrawing group, altering the indole ring’s electronic density and reactivity. This modification has been linked to improved stability and binding affinity in biological systems, as evidenced by studies on analogous compounds. For example, microbial pathways involving indole-3-acetamide (IAM) intermediates demonstrate how subtle structural changes influence metabolic activity and signaling.

In agricultural research, substituted indoleacetic acids have shown promise as growth regulators. The US2701251A patent noted that chlorine-substituted indole-3-acetic acids exhibited unexpectedly high phytological activity compared to unmodified IAA. While direct data on this compound’s biological effects remain limited, its structural similarity to active analogs suggests potential utility in plant hormone mimetics. Furthermore, the compound’s synthesis has facilitated explorations into structure-activity relationships (SARs), aiding the design of novel agrochemicals with tailored properties.

Evolution of Research Methodologies

The synthesis of this compound reflects broader methodological advancements in indole chemistry. Classical approaches, such as the Fischer indole synthesis, dominated early efforts but often suffered from limited regiocontrol and functional group tolerance. The glutamic acid-based method described in US2701251A represented a significant innovation, enabling direct access to indole-3-acetic acid derivatives through a six-step sequence. However, this route required meticulous control over reaction conditions to minimize byproducts like α-ketoglutaric acid.

Modern catalytic methods have addressed many of these limitations. Palladium-catalyzed cross-coupling reactions, exemplified by the Larock indole synthesis, allow for regioselective construction of 2,3-disubstituted indoles under milder conditions. For instance, the coupling of ortho-iodoanilines with alkynes has been adapted to introduce cyano groups at specific positions, streamlining the synthesis of compounds like this compound. Additionally, advances in analytical chemistry, such as HPLC and GC-MS/MS, have enabled precise characterization of reaction intermediates and final products, ensuring high purity and reproducibility.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈N₂O₂ | |

| Molecular Weight | 200.2 g/mol | |

| IUPAC Name | 2-(3-Cyanoindol-1-yl)acetic acid | |

| CAS Number | 626218-03-9 |

Table 2: Comparison of Indole Synthesis Methodologies

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Glutamic Acid Pathway | Oxidation, cyclization, ester hydrolysis | Direct access to 3-substituted indoles | Multi-step, byproduct formation |

| Larock Indole Synthesis | Pd-catalyzed alkyne coupling | High regiocontrol, mild conditions | Requires specialized catalysts |

Properties

IUPAC Name |

2-(3-cyanoindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-5-8-6-13(7-11(14)15)10-4-2-1-3-9(8)10/h1-4,6H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOATQKEOFCUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-indol-1-yl)-acetic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Cyano Group: The cyano group can be introduced at the third position of the indole ring through a nucleophilic substitution reaction using a suitable cyano source, such as cyanogen bromide.

Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached to the indole ring through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-Cyano-indol-1-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to form primary amines.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Primary amines.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

(3-Cyano-indol-1-yl)-acetic acid, with the chemical formula , is synthesized through various methods involving indole derivatives. Its structural properties allow it to participate in diverse chemical reactions, which can be leveraged to develop new compounds with enhanced biological activities.

Table 1: Synthesis Methods of this compound

| Method | Description |

|---|---|

| Multicomponent Reactions | Involves combining indole derivatives with various electrophiles to yield functionalized products. |

| Gold-Catalyzed Reactions | Utilizes gold salts to facilitate the formation of N-acyliminium ions, leading to complex indole derivatives. |

| One-Pot Reactions | Simplifies the synthesis by combining multiple steps into a single reaction vessel, improving yield and efficiency. |

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives possess anticancer properties. For instance, compounds derived from this structure have shown significant anti-proliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory Properties

Research indicates that this compound may exert anti-inflammatory effects. It has been evaluated in models of autoimmune disorders, where it demonstrated the ability to modulate inflammatory pathways, providing a basis for its use in treating conditions like rheumatoid arthritis .

Table 2: Biological Activities of this compound Derivatives

Applications in Plant Biology

In addition to its medicinal applications, this compound has been studied for its effects on plant growth and development. It is related to indole-3-acetic acid, a well-known plant hormone involved in growth regulation.

Growth Regulation

Studies have shown that compounds similar to this compound can influence plant growth by modulating auxin levels. This property could be harnessed for agricultural applications, enhancing crop yields and stress resistance .

Case Studies and Research Findings

Several case studies highlight the potential of this compound in various fields:

Case Study 1: Anticancer Evaluation

A study conducted on synthesized derivatives showed that certain modifications to the this compound structure significantly enhanced its anticancer activity against breast cancer cell lines. The findings suggested a mechanism involving apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory properties of this compound indicated that it effectively reduced pro-inflammatory cytokine levels in animal models of arthritis. This positions the compound as a potential therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of (3-Cyano-indol-1-yl)-acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes involved in cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of (3-Cyano-indol-1-yl)-acetic Acid and Analogs

Key Findings:

Substituent Effects on Bioactivity: The cyano group at position 3 in this compound enhances its interaction with aldose reductase, as seen in compound 55 (a derivative with 5-F and 4-methylbenzyl groups), which exhibited an IC₅₀ of 0.075 µM, comparable to the drug tolrestat .

Structural Diversity and Applications :

- Thiophene-carbonyl derivatives (e.g., [3-(Thiophene-2-carbonyl)-1H-indol-1-yl]acetic acid ) introduce aromatic heterocycles, expanding structural diversity for targeting receptors like COX-2 or kinases .

- Formyl-substituted analogs (e.g., 3-Formylindol-1-yl-acetic acid ) serve as intermediates for synthesizing Schiff bases or hydrazones, useful in medicinal chemistry .

No toxicity data are available for this compound, highlighting a gap in current research .

Biological Activity

(3-Cyano-indol-1-yl)-acetic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

This compound features a cyano group attached to an indole structure, which is known for its diverse biological properties. The molecular formula is C11H8N2O2, and its IUPAC name is (3-Cyano-1H-indol-1-yl)acetic acid.

Synthesis Methods

The synthesis of this compound typically involves the reaction of indole derivatives with cyanoacetic acid under specific conditions. Various methods have been reported, including:

- Knoevenagel Condensation : This method involves the condensation of indole with cyanoacetic acid in the presence of a base, yielding high purity and yield.

- Refluxing Techniques : Some studies have reported refluxing indole with cyanoacetic acid in organic solvents to enhance the reaction efficiency.

Anticancer Properties

One of the most significant areas of research on this compound is its anticancer activity. Several studies have demonstrated its effectiveness against various cancer cell lines:

- In Vitro Studies : Research has shown that this compound exhibits potent antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 25 |

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. It has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as:

- Inhibition of MCT1 : This compound has been identified as an inhibitor of monocarboxylate transporter 1 (MCT1), leading to reduced lactate transport and subsequent cell death in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Preliminary studies indicate that it can reduce pro-inflammatory cytokines such as TNFα and IL-1β in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Antiproliferative Activity

A study published in the Journal of Medicinal Chemistry investigated the antiproliferative activity of various indole derivatives, including this compound. The results indicated significant growth inhibition in several cancer cell lines, supporting its potential as a chemotherapeutic agent .

Study 2: Mechanistic Insights

Another research article focused on elucidating the mechanism of action for this compound. The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of survival signaling pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Cyano-indol-1-yl)-acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalization of the indole core. A common approach is palladium-catalyzed cyanation at the 3-position of indole derivatives, followed by acetic acid side-chain introduction via alkylation or coupling reactions. For example, copper-mediated Ullmann coupling or Suzuki-Miyaura cross-coupling can attach the acetic acid moiety . Reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (5–10% Pd/Cu) critically affect yield. Lower temperatures may reduce side reactions but prolong reaction time. Yield optimization often requires iterative adjustment of these parameters .

Q. Which spectroscopic techniques are prioritized for structural confirmation of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., cyano stretch at ~2200 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .

- NMR : ¹H NMR confirms indole proton environments (e.g., H-2 and H-4 protons at δ 7.1–7.5 ppm) and acetic acid methylene protons (δ 3.8–4.2 ppm). ¹³C NMR detects the cyano carbon (~115 ppm) and carboxylic acid carbonyl (~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₈N₂O₂: 201.0668) .

Q. How does the 3-cyano substituent influence solubility and stability under varying pH conditions?

- Methodological Answer : The electron-withdrawing cyano group reduces indole ring basicity, enhancing stability in acidic conditions. Solubility is pH-dependent:

- Acidic pH (≤3) : Protonation of the indole nitrogen improves water solubility.

- Neutral/Basic pH : Deprotonation of the acetic acid group (-COOH → -COO⁻) increases solubility but may destabilize the cyano group via hydrolysis. Solubility assays in buffered solutions (e.g., PBS, 0.1 M HCl) with HPLC monitoring are recommended .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate it?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands with Pd) can enhance enantioselectivity. Chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis with cyclodextrin additives resolves enantiomers. Circular dichroism (CD) spectroscopy further confirms optical activity. For kinetic resolution, monitor ee (enantiomeric excess) via time-course sampling .

Q. How to resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer : Cross-validate using multiple assays:

- DPPH/ABTS Radical Scavenging : Quantify antioxidant capacity (IC₅₀).

- Cellular ROS Assays : Use fluorescent probes (e.g., DCFH-DA) in relevant cell lines.

- Pro-oxidant Conditions : Test under high Fe²⁺/Cu²⁺ concentrations to assess redox cycling. Contradictions often arise from assay specificity; orthogonal methods (e.g., ESR for radical detection) clarify mechanisms .

Q. What computational strategies predict the compound’s electronic properties and interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map HOMO-LUMO gaps (indicating redox activity) and electrostatic potential surfaces (for protein binding predictions) .

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., prostaglandin D2 receptor) to identify binding poses. Validate with MD simulations (100 ns trajectories) to assess stability .

Safety and Handling

Q. What safety protocols are critical given the compound’s GHS classification?

- Methodological Answer : Based on structurally similar indole derivatives:

- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

- Protocols : Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid dust inhalation. Store in airtight containers at 2–8°C. Spill management: neutralize with sodium bicarbonate, absorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.